2-[(tetrahydrofuran-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Overview
Description
2-[(tetrahydrofuran-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C12H14N4O2S2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(tetrahydro-2-furanylmethyl)amino]-N-1,3-thiazol-2-yl-1,3-thiazole-4-carboxamide is 310.05581805 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Activity
A key application of thiazole derivatives is in the field of oncology. For example, substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, closely related to the compound , have been identified as potent Src/Abl kinase inhibitors. These compounds exhibit excellent antiproliferative activity against various hematological and solid tumor cell lines. One such compound demonstrated remarkable activity in a chronic myelogenous leukemia model, achieving complete tumor regressions with low toxicity (Lombardo et al., 2004).
Synthesis and Reactivity
The synthesis and reactivity of thiazole derivatives are also of significant research interest. Studies have detailed the processes involved in creating and reacting various thiazole compounds. For instance, 2-(furan-2-yl)benzo[e][1,3]benzothiazole was synthesized using a specific procedure and then subjected to various electrophilic substitution reactions, demonstrating the versatility of these compounds in chemical synthesis (Aleksandrov & El’chaninov, 2017).
Antimicrobial Activity
Thiazole-based compounds have also been evaluated for their antimicrobial properties. For example, a thiazole-based heterocyclic amide showed good antimicrobial activity against a range of Gram-negative bacteria, Gram-positive bacteria, and fungi. This suggests potential pharmacological and medical applications of these compounds (Çakmak et al., 2022).
Antiprotozoal Agents
Another application is in the development of antiprotozoal agents. Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, structurally similar to the compound , have been synthesized and shown to be effective against protozoal infections. These compounds have demonstrated strong DNA affinities and excellent in vivo activity in animal models (Ismail et al., 2004).
Properties
IUPAC Name |
2-(oxolan-2-ylmethylamino)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S2/c17-10(16-11-13-3-5-19-11)9-7-20-12(15-9)14-6-8-2-1-4-18-8/h3,5,7-8H,1-2,4,6H2,(H,14,15)(H,13,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOOJBPFKTYYAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=CS2)C(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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